3-Bromo-4-(octyloxy)benzaldehyde
Description
Contextualization within Substituted Benzaldehyde (B42025) Chemistry Research
3-Bromo-4-(octyloxy)benzaldehyde is a member of the substituted benzaldehyde family, a class of organic compounds that are of significant interest in various fields of chemical research. orgsyn.org Benzaldehydes, in their basic form, consist of a benzene (B151609) ring with a formyl group. wikipedia.org The versatility of the benzene ring allows for the introduction of various functional groups at different positions, leading to a vast array of substituted benzaldehydes with diverse chemical properties and applications. These derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. liberty.eduacs.org
The specific substitution pattern of this compound, featuring a bromine atom at position 3 and an octyloxy group at position 4, imparts a unique combination of electronic and steric properties to the molecule. The bromine atom, an electron-withdrawing group, and the octyloxy group, an electron-donating group, influence the reactivity of the aromatic ring and the aldehyde functional group. This distinct electronic nature makes it a valuable intermediate in the synthesis of targeted organic compounds. sigmaaldrich.commdpi.com The long octyloxy chain also introduces lipophilic character to the molecule.
Historical Development of Related Chemical Scaffolds in Academic Inquiry
The study of benzaldehyde itself dates back to the early 19th century. It was first isolated in 1803, and its synthesis was achieved in 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.orgbritannica.com This foundational work on the simplest aromatic aldehyde laid the groundwork for the exploration of its derivatives. wikipedia.orgbritannica.com The investigation into halogenated and alkoxy-substituted benzaldehydes followed as organic synthesis techniques became more sophisticated.
Historically, the bromination of aromatic compounds, including benzaldehydes, has been a fundamental transformation in organic chemistry. orgsyn.org Early methods often involved direct bromination, and over the years, more selective and efficient methods have been developed. google.com Similarly, the introduction of alkoxy groups onto the benzene ring has been a subject of extensive research, with Williamson ether synthesis being a classic and widely used method. The combination of these functionalities on a benzaldehyde scaffold has been driven by the need for specific building blocks in the synthesis of pharmaceuticals and other functional materials. For instance, bromobenzaldehydes with hydroxy and/or alkoxy substituents are recognized as valuable industrial intermediates. google.com
Overview of Synthetic Utility in Advanced Organic Synthesis Research
Substituted benzaldehydes are prized for their reactivity and are employed in a multitude of organic reactions. The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. acs.orgodinity.com
The presence of the bromine atom in this compound provides a handle for further functionalization through cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents at the bromine-bearing carbon, enabling the construction of complex molecular architectures. The 4-octyloxy group, in addition to modifying the electronic properties of the ring, can enhance the solubility of the molecule in organic solvents, which is often advantageous in synthetic procedures.
The general synthetic route to this compound would likely involve the bromination of 4-(octyloxy)benzaldehyde or the etherification of 3-bromo-4-hydroxybenzaldehyde (B1265673) with an octyl halide. The latter is a common strategy for preparing alkoxy-substituted benzaldehydes. mdpi.com The resulting compound serves as a versatile intermediate for the synthesis of more elaborate molecules with potential applications in materials science and medicinal chemistry.
Interactive Data Tables
Table 1: Properties of Related 3-Bromo-4-alkoxybenzaldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Bromo-4-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 51-54 sigmaaldrich.com |
| 3-Bromo-4-ethoxybenzaldehyde | C₉H₉BrO₂ | 229.07 | N/A |
| 3-Bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 130-135 nih.gov |
Table 2: Synthesis of Substituted Benzaldehydes
| Starting Material | Reagents and Conditions | Product |
| 4-Hydroxybenzaldehyde (B117250) | Bromine, Chloroform (B151607), 0°C | 3-Bromo-4-hydroxybenzaldehyde prepchem.com |
| Vanillin | Bromine, Acetic acid, 25°C | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde mdpi.com |
| 4-Fluorobenzaldehyde | Sodium bromide, Dichloromethane (B109758), Hydrochloric acid, Sodium hypochlorite | 3-Bromo-4-fluorobenzaldehyde (B1265969) google.com |
Structure
3D Structure
Properties
CAS No. |
101500-22-5 |
|---|---|
Molecular Formula |
C15H21BrO2 |
Molecular Weight |
313.23 g/mol |
IUPAC Name |
3-bromo-4-octoxybenzaldehyde |
InChI |
InChI=1S/C15H21BrO2/c1-2-3-4-5-6-7-10-18-15-9-8-13(12-17)11-14(15)16/h8-9,11-12H,2-7,10H2,1H3 |
InChI Key |
CTEGLDYUDSIDAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Octyloxy Benzaldehyde
Precursor Selection and Strategic Design in 3-Bromo-4-(octyloxy)benzaldehyde Synthesis
The efficient synthesis of this compound hinges on the logical selection of starting materials and a well-designed reaction sequence. The strategy generally involves two key transformations: bromination of a phenolic aldehyde and subsequent etherification.
Selection of Starting Materials for Bromination and Etherification
The most common and logical precursor for the synthesis of this compound is 3-Bromo-4-hydroxybenzaldehyde (B1265673) . nih.govsigmaaldrich.com This intermediate already possesses the bromine atom and the aldehyde functional group in the desired positions. The synthesis of 3-Bromo-4-hydroxybenzaldehyde itself typically starts from p-hydroxybenzaldehyde, which is then brominated. prepchem.comguidechem.com A method for this bromination involves treating p-hydroxybenzaldehyde with bromine in a solvent like chloroform (B151607) at a controlled temperature. prepchem.com An alternative approach to minimize the formation of dibrominated byproducts is to first protect the aldehyde group of p-hydroxybenzaldehyde as an acetal (B89532), then perform the bromination, followed by deprotection to yield 3-Bromo-4-hydroxybenzaldehyde. guidechem.com
The other key reactant is an octyl-containing electrophile, which is necessary for the etherification step. The most common choice is an octyl halide , such as 1-bromooctane (B94149) or 1-iodooctane, due to their reactivity in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org
Design of Functional Group Interconversion Pathways
Bromination: Introduction of a bromine atom onto the aromatic ring of a suitable precursor, typically p-hydroxybenzaldehyde, to form 3-Bromo-4-hydroxybenzaldehyde.
Etherification: Formation of the ether linkage by reacting the hydroxyl group of 3-Bromo-4-hydroxybenzaldehyde with an octyl derivative.
This two-step sequence is the most direct and widely employed pathway for the preparation of the target molecule.
Detailed Reaction Pathways for this compound Preparation
The introduction of the octyloxy group is the final key step in the synthesis of this compound. This is accomplished through O-alkylation, with the Williamson ether synthesis being a prominent method.
O-Alkylation Reactions for Octyloxy Group Introduction
O-alkylation involves the formation of an ether by reacting an alkoxide with an alkyl halide. organic-chemistry.org In the context of synthesizing this compound, the phenoxide ion is generated from 3-Bromo-4-hydroxybenzaldehyde.
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comkhanacademy.org It proceeds via an SN2 reaction between an alkoxide nucleophile and a primary alkyl halide. libretexts.orglibretexts.org
In the synthesis of this compound, the first step involves the deprotonation of the hydroxyl group of 3-Bromo-4-hydroxybenzaldehyde using a suitable base to form the corresponding phenoxide ion. youtube.com Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). libretexts.orgchemspider.com The resulting phenoxide ion is a potent nucleophile.
This phenoxide ion is then reacted with a primary alkyl halide, such as 1-bromooctane. The nucleophilic phenoxide attacks the electrophilic carbon of the 1-bromooctane, displacing the bromide ion and forming the desired ether, this compound. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724). chemspider.com
Table 1: Key Reactants and Reagents in Williamson Ether Synthesis
| Reactant/Reagent | Role |
| 3-Bromo-4-hydroxybenzaldehyde | Precursor, source of the phenoxide nucleophile |
| 1-Bromooctane | Electrophile, source of the octyl group |
| Potassium Carbonate (K₂CO₃) | Base for deprotonation of the hydroxyl group |
| Acetonitrile (MeCN) | Solvent |
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases, typically an aqueous phase and an organic phase. wikipedia.org In the context of O-alkylation, PTC can enhance the reaction rate and efficiency. rjptonline.org
A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the anionic nucleophile (the phenoxide in this case) from the aqueous phase (where it might be generated with a base like sodium hydroxide) to the organic phase containing the alkyl halide. wikipedia.orgclockss.org This allows the reaction to proceed at the interface or within the organic phase. google.com The use of PTC can offer milder reaction conditions and may avoid the need for anhydrous solvents. clockss.org
Table 2: Components of a Phase-Transfer Catalyzed O-Alkylation System
| Component | Function |
| 3-Bromo-4-hydroxybenzaldehyde | Reactant (in organic phase) |
| 1-Bromooctane | Reactant (in organic phase) |
| Sodium Hydroxide (aqueous) | Base to form the phenoxide |
| Tetrabutylammonium Bromide | Phase-Transfer Catalyst |
| Organic Solvent (e.g., Dichloromethane) | Reaction medium |
Electrophilic Aromatic Bromination Strategies
The most direct route to this compound involves the electrophilic aromatic bromination of 4-(octyloxy)benzaldehyde. In this approach, the existing substituents on the aromatic ring—the activating ortho-, para-directing octyloxy group and the deactivating meta-directing formyl group—collaboratively influence the regiochemical outcome of the bromination reaction. The powerful activating effect of the ether linkage at position 4 directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The formyl group at position 1 deactivates the ring, but its meta-directing influence also favors substitution at positions 3 and 5. Consequently, the bromination occurs selectively at the C-3 position.
Regioselective Bromination Techniques
Achieving high regioselectivity is paramount in the synthesis of specifically substituted aromatic compounds. For this compound, the inherent electronic properties of the 4-(octyloxy)benzaldehyde precursor strongly favor the desired 3-bromo isomer. The development of regioselective electrophilic aromatic brominations is a significant area of research, with various methods developed to ensure high para- or ortho-selectivity depending on the substrate and reagents. mdpi.com
Several techniques have been established to control the position of bromination on an aromatic ring. These often involve the careful selection of the brominating agent, solvent, and reaction temperature to exploit subtle differences in the activation energies for substitution at different positions. nih.gov For instance, the bromination of phenols is known to be faster in polar solvents under basic conditions because the resulting phenoxide ion is more electron-rich and thus more susceptible to electrophilic attack. wikipedia.org In the case of 4-(octyloxy)benzaldehyde, the substrate is already highly activated towards substitution at the 3- and 5-positions, simplifying the challenge of regioselectivity.
| Technique | Reagent System | Key Features |
| Direct Bromination | Br₂ in Chloroform | A classic method where molecular bromine is added to a solution of the substrate, often at low temperatures (e.g., 0°C) to control reactivity. prepchem.com |
| NBS Bromination | N-Bromosuccinimide (NBS) / Silica (B1680970) Gel | NBS is a convenient and safer source of electrophilic bromine. mdpi.com Using a solid support like silica gel can enhance regioselectivity. |
| Oxidative Bromination | KBr / H₂O₂ | An environmentally conscious method using potassium bromide as the bromine source and hydrogen peroxide as the oxidant, often catalyzed by a metal complex. rsc.org |
| Phase-Transfer Catalysis | NaBr / HCl / NaClO | This method, used for synthesizing 3-bromo-4-fluorobenzaldehyde (B1265969), employs a two-phase system to generate electrophilic bromine in situ, which could be adapted for the octyloxy analogue. google.com |
Optimization of Brominating Agents and Conditions
The choice of brominating agent and reaction conditions is critical for maximizing yield and minimizing side-product formation. Electrophilic aromatic halogenation is a standard method for adding substituents to an aromatic system, typically requiring a Lewis acid catalyst for less reactive substrates. wikipedia.org However, for highly activated rings like 4-(octyloxy)benzaldehyde, a catalyst may not be necessary. wikipedia.orglibretexts.org
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). A patented method for the synthesis of the related compound 3-bromo-4-hydroxybenzaldehyde involves treating 4-hydroxybenzaldehyde (B117250) with bromine and hydrogen peroxide in a chlorohydrocarbon medium at 0°C, achieving yields of 86-88%. google.com Another preparation describes the simple addition of bromine in chloroform to a suspension of 4-hydroxybenzaldehyde at 0°C. prepchem.com N-bromosuccinimide is often used as a milder and more selective alternative to Br₂, and its use in acetonitrile is common for the bromination of activated aromatic compounds. mdpi.comnih.gov
| Brominating Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromine (Br₂) / H₂O₂ | Sulfuric Acid | Dichloroethane / Water | 0 | 86-88 | google.com |
| Bromine (Br₂) | None | Chloroform | 0 | 65-75 | google.com |
| N-Bromosuccinimide (NBS) | None | Acetonitrile | -10 to 0 | 92-97 | nih.gov |
| Sodium Bromide / NaClO | Hydrochloric Acid | Dichloromethane (B109758) / Water | 20-25 | ~91 | google.com |
Formylation Reactions for Aldehyde Group Introduction
An alternative synthetic strategy involves introducing the aldehyde group onto a pre-brominated precursor, namely 2-bromo-1-(octyloxy)benzene. This approach relies on formylation reactions, which are a cornerstone of synthetic organic chemistry for preparing aromatic aldehydes.
Vilsmeier-Haack Formylation Variants
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.com These reagents combine to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com
The electron-donating octyloxy group in the precursor, 2-bromo-1-(octyloxy)benzene, activates the aromatic ring, making it sufficiently nucleophilic to attack the Vilsmeier reagent. chemistrysteps.com The substitution is directed to the position para to the octyloxy group (C4), leading to the desired product after hydrolysis of the intermediate iminium ion. wikipedia.orgjk-sci.com The reaction temperature can be adjusted depending on the reactivity of the substrate, typically ranging from below 0°C to 80°C. jk-sci.com This method is widely used due to its effectiveness with activated substrates and the relative stability of the reagents. researchgate.net
Gattermann-Koch Reaction Adaptations
The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, with a catalyst system typically composed of aluminum chloride (AlCl₃) and copper(I) chloride. youtube.comyoutube.com The electrophile in this reaction is believed to be the formyl cation, [HCO]⁺. wikipedia.org
However, a significant limitation of the Gattermann-Koch reaction is that it is generally not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgthermofisher.com The Lewis acid catalyst can cause cleavage of the ether bond. Therefore, adapting this reaction for the formylation of 2-bromo-1-(octyloxy)benzene would be highly challenging and is not a commonly employed route for this class of compounds.
Oxidation of Benzylic Alcohol Precursors
A multi-step but reliable method for introducing the aldehyde functionality involves the creation and subsequent oxidation of a benzylic alcohol. This sequence begins with the precursor 2-bromo-1-(octyloxy)benzene. This aryl bromide can be converted into an organometallic reagent, such as a Grignard reagent or an organolithium species. This nucleophilic intermediate is then reacted with an electrophilic source of the formyl group, typically formaldehyde, to generate the corresponding benzylic alcohol, (3-bromo-4-(octyloxy)phenyl)methanol.
The final step is the selective oxidation of this alcohol to the target aldehyde, this compound. A variety of modern, mild oxidizing agents are available to perform this transformation efficiently without over-oxidation to the carboxylic acid.
| Oxidizing Agent | Solvent | Key Features |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile | A stable, inexpensive, and environmentally friendly oxidant, often used with a catalyst for selective oxidation of alcohols to aldehydes. orgsyn.org |
| Potassium Permanganate (B83412) (KMnO₄) | Acidic or Basic Solution | A strong, classic oxidizing agent. Conditions must be carefully controlled to prevent over-oxidation. |
| Chromium Trioxide (CrO₃) | Acidic Conditions | A powerful oxidant, though its use is declining due to the toxicity of chromium(VI) compounds. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | A milder chromium-based reagent that typically stops the oxidation of primary alcohols at the aldehyde stage. |
Reduction of Carboxylic Acid Derivatives Precursors
The synthesis of this compound can be effectively achieved through the partial reduction of a suitable carboxylic acid derivative. This method is a cornerstone of aldehyde synthesis, offering a direct pathway from a higher oxidation state (carboxylic acid) to the aldehyde.
The logical precursor for this transformation is 3-bromo-4-(octyloxy)benzoic acid or one of its activated forms, such as an ester (e.g., methyl 3-bromo-4-(octyloxy)benzoate ) or an acid chloride. The key challenge in this synthesis is to prevent over-reduction of the aldehyde product to the corresponding alcohol, 3-bromo-4-(octyloxy)benzyl alcohol. To achieve this, specific reducing agents and carefully controlled reaction conditions are necessary.
A premier reagent for this type of transformation is Diisobutylaluminium hydride (DIBAL-H) . Unlike more powerful reducing agents such as lithium aluminum hydride , DIBAL-H can reduce esters to aldehydes, halting at the desired oxidation state. youtube.com The reaction is typically performed at low temperatures, commonly -78 °C (the sublimation point of dry ice), in an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). At this low temperature, a stable hemiacetal intermediate is formed. youtube.com A subsequent aqueous workup then hydrolyzes this intermediate to yield the final aldehyde product, this compound.
An alternative, though more circuitous, route from a carboxylic acid derivative involves a multi-step process similar to that used for preparing analogous compounds like 3-bromo-4-fluoro-benzaldehyde . google.com This pathway would begin with the conversion of 3-bromo-4-(octyloxy)benzoic acid to its corresponding acid halide. This intermediate is then reacted with ammonia (B1221849) to form an amide, which is subsequently dehydrated to a nitrile. The final step is the reduction of the nitrile group to an aldehyde using a reagent like formic acid in the presence of a catalyst. google.com
Purification and Isolation Methodologies in this compound Synthesis
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and residual reagents. The long octyloxy chain gives the molecule significant nonpolar character, which influences the choice of purification techniques. The primary methods employed are chromatographic separation and recrystallization or distillation.
Chromatographic Separation Techniques
Column chromatography is an indispensable technique for the purification of this compound and structurally related compounds. rsc.orgorgsyn.orgSilica gel is almost universally used as the stationary phase due to its effectiveness in separating molecules with differing polarities. orgsyn.org
The choice of mobile phase (eluent) is critical and is determined by the polarity of the crude product and its impurities. A solvent system with relatively low polarity is typically required. By adjusting the ratio of a nonpolar solvent (like hexane (B92381) or petroleum ether ) to a slightly more polar solvent (like ethyl acetate , dichloromethane , or chloroform ), a fine-tuned separation can be achieved. The product is collected in fractions, and those containing the pure compound are combined and concentrated to yield the final product.
Below is a table summarizing various solvent systems used for the chromatographic purification of structurally similar aromatic aldehydes.
| Stationary Phase | Mobile Phase (Eluent System) | Compound Type |
| Silica Gel | Hexane-Dichloromethane (3:2) | Brominated Aromatic |
| Silica Gel | Ethyl Acetate/Hexane (3:7) | Bromo-alkoxy Benzaldehyde (B42025) |
| Silica Gel | Chloroform-n-hexane (40%) | Alkoxy-substituted Benzaldehyde |
| Silica Gel | Petroleum Ether/Ethyl Acetate (20:1) | Bromo-hydroxy Benzaldehyde |
This table presents data from purification protocols for analogous compounds, demonstrating common chromatographic conditions. rsc.orgorgsyn.org
Recrystallization and Distillation Protocols
Recrystallization is another powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. For a compound like this compound, a common approach involves using a solvent pair, such as dissolving the compound in a good solvent like chloroform or dichloromethane and then adding a poor solvent like methanol (B129727) or hexane to induce precipitation. rsc.org For related compounds, recrystallization from hot water or other alcoholic solvents has also been reported. guidechem.com
Distillation can be employed if the compound is a liquid or a low-melting solid and is thermally stable. Given that related compounds like 3-bromo-4-fluorobenzaldehyde can be purified by distillation, this method is potentially viable. google.com The process would typically be carried out under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.
Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 Octyloxy Benzaldehyde
Reactivity at the Aldehyde Moiety of 3-Bromo-4-(octyloxy)benzaldehyde
The aldehyde group (-CHO) in this compound is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity allows for a diverse range of chemical transformations, including nucleophilic additions, as well as oxidation and reduction reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.
The general reaction is as follows:
Reaction of this compound with a primary amine to form an imine.
The formation of imines is a reversible process and is often driven to completion by the removal of water from the reaction mixture. A variety of amines can be used in this reaction, leading to a diverse library of Schiff base derivatives.
Table 1: Examples of Reagents for Imine/Schiff Base Formation
| Reagent Class | Specific Example | Expected Product Type |
|---|---|---|
| Primary Alkylamines | Butylamine | N-Butyl-3-bromo-4-(octyloxy)benzaldimine |
| Anilines | 4-Fluoroaniline | N-(4-Fluorophenyl)-3-bromo-4-(octyloxy)benzaldimine |
The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. The reaction is typically base-catalyzed to generate the cyanide ion from HCN.
The general reaction is as follows:
Formation of a cyanohydrin from this compound.
Cyanohydrins are valuable synthetic intermediates as the cyano group can be further transformed into other functional groups, such as carboxylic acids or amines.
Table 2: Reagents and Conditions for Cyanohydrin Formation
| Reagent | Catalyst | Product |
|---|---|---|
| Hydrogen Cyanide (HCN) | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | 2-(3-Bromo-4-(octyloxy)phenyl)-2-hydroxyacetonitrile |
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the synthesis of alkenes from aldehydes.
In the Wittig reaction , a phosphorus ylide (Wittig reagent) reacts with this compound to form an alkene and a phosphine (B1218219) oxide. The stereochemical outcome of the reaction depends on the nature of the ylide used. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
The general Wittig reaction is as follows:
Wittig reaction of this compound.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. This reaction typically shows high (E)-selectivity for the resulting alkene, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification.
The general HWE reaction is as follows:
Horner-Wadsworth-Emmons reaction of this compound.
Table 3: Comparison of Wittig and HWE Reactions for Alkene Synthesis
| Reaction | Reagent | Typical Selectivity | Byproduct |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide | (E) or (Z) depending on ylide stability | Triphenylphosphine oxide |
This compound can undergo a crossed aldol (B89426) condensation with a ketone or another aldehyde that possesses α-hydrogens. This reaction is typically catalyzed by a base or an acid. The base abstracts an α-hydrogen from the enolizable carbonyl compound to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting aldol addition product can then undergo dehydration to form an α,β-unsaturated carbonyl compound.
The general reaction with acetone (B3395972) is as follows:
Crossed aldol condensation of this compound with acetone.
Since this compound has no α-hydrogens, it cannot enolize and therefore acts only as the electrophilic partner in the reaction, which can help to minimize self-condensation byproducts under controlled conditions.
Table 4: Examples of Enolizable Partners for Aldol Condensation
| Enolizable Carbonyl Compound | Base/Acid Catalyst | Expected Product Type |
|---|---|---|
| Acetone | Sodium Hydroxide | α,β-Unsaturated Ketone |
| Cyclohexanone | Potassium Hydroxide | α,β-Unsaturated Ketone |
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Various oxidizing agents can convert this compound into 3-bromo-4-(octyloxy)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). Oxone has also been shown to be an effective oxidizing agent for converting substituted benzaldehydes to their corresponding carboxylic acids.
The general oxidation reaction is as follows:
Oxidation of this compound to 3-bromo-4-(octyloxy)benzoic acid.
Reduction: The reduction of this compound to (3-bromo-4-(octyloxy)phenyl)methanol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Catalytic hydrogenation can also be employed.
The general reduction reaction is as follows:
Reduction of this compound to (3-bromo-4-(octyloxy)phenyl)methanol.
Table 5: Common Reagents for Oxidation and Reduction
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 3-Bromo-4-(octyloxy)benzoic acid |
| Oxidation | Oxone | 3-Bromo-4-(octyloxy)benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (3-Bromo-4-(octyloxy)phenyl)methanol |
Selective Oxidation to Carboxylic Acids
The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-Bromo-4-(octyloxy)benzoic acid. This transformation is a fundamental step in the synthesis of various organic compounds. A common method for this oxidation involves the use of potassium permanganate. Another effective method utilizes Oxone in the presence of a catalyst like potassium 2-iodo-5-methylbenzenesulfonate (B12818540) in acetonitrile (B52724). orgsyn.org This method is known for its selectivity in oxidizing primary alcohols and aldehydes to carboxylic acids. orgsyn.org The general scheme for this oxidation is presented below.
Table 1: Selective Oxidation of this compound
| Reactant | Reagent/Catalyst | Product |
| This compound | 1. Potassium Permanganate | 3-Bromo-4-(octyloxy)benzoic acid |
| 2. Oxone/Potassium 2-iodo-5-methylbenzenesulfonate |
This table outlines common methods for the selective oxidation of the aldehyde group.
Stereoselective Reduction to Alcohols
The aldehyde group can be reduced to a primary alcohol, yielding (3-Bromo-4-(octyloxy)phenyl)methanol. This reduction can be achieved using various reducing agents. For instance, sodium borohydride in methanol (B129727) is a common and effective reagent for this purpose, typically proceeding at room temperature. chemicalbook.com Another powerful reducing agent that can be employed is lithium aluminum hydride. While this compound itself is achiral, stereoselective reduction to form a chiral alcohol can be accomplished through the use of chiral reducing agents or catalysts. Although specific examples for this particular substrate are not prevalent in the searched literature, general methodologies for stereoselective reductions of prochiral ketones and aldehydes are well-established in organic synthesis. These methods often involve chiral borane (B79455) reagents or catalytic hydrogenation with chiral catalysts.
Table 2: Reduction of this compound
| Reactant | Reagent | Product |
| This compound | 1. Sodium Borohydride/Methanol chemicalbook.com | (3-Bromo-4-(octyloxy)phenyl)methanol |
| 2. Lithium Aluminum Hydride |
This table details common reagents for the reduction of the aldehyde functionality.
Reactivity at the Bromine Substituent of this compound
The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks. sigmaaldrich.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a class of powerful synthetic tools that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.comuwindsor.ca For substrates like this compound, the aryl bromide moiety readily participates in these transformations.
The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that joins an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.org In the context of this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids or their esters. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions. youtube.comorganic-chemistry.org
Table 3: Illustrative Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Substituted biphenyl |
| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Substituted styrene (B11656) |
This table provides examples of potential Suzuki-Miyaura coupling reactions.
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a key method for the vinylation of aryl halides. This compound can react with various alkenes, such as styrene or acrylates, to introduce a vinyl group at the position of the bromine atom. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to palladium(0), migratory insertion of the alkene, and β-hydride elimination. wikipedia.orgnih.gov The choice of catalyst, ligands, base, and solvent can influence the efficiency and stereoselectivity of the reaction. mdpi.comorganic-chemistry.org
Table 4: Potential Heck Coupling Reactions of this compound
| Alkene Partner | Catalyst/Ligand | Base | Product Type |
| Styrene | Pd(OAc)₂/P(t-Bu)₃ | K₂CO₃ | Substituted stilbene (B7821643) |
| n-Butyl acrylate | Pd(OAc)₂/NHC | Et₃N | Cinnamic acid derivative |
This table illustrates potential applications of the Heck reaction.
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org this compound can be coupled with a variety of terminal alkynes to produce substituted alkynylbenzaldehydes. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov
Table 5: Exemplary Sonogashira Coupling of this compound
| Alkyne Partner | Catalyst/Co-catalyst | Base | Product Type |
| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Aryl-alkyne derivative |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Piperidine | Silyl-protected alkynyl derivative |
This table provides examples of Sonogashira coupling transformations.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides, including this compound. wikipedia.orgresearchgate.net The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.org
The general mechanism proceeds via a catalytic cycle involving:
Oxidative addition of the aryl bromide to a Pd(0) complex.
Coordination of the amine to the resulting Pd(II) complex.
Deprotonation of the coordinated amine by a base to form a palladium-amido complex.
Reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. For substrates like this compound, a variety of catalyst systems have been developed to achieve high yields and functional group tolerance. organic-chemistry.orgnih.gov Sterically hindered phosphine ligands are often crucial for promoting the reductive elimination step and preventing side reactions. wikipedia.org
Below is a table summarizing common catalytic systems applicable to the Buchwald-Hartwig amination of aryl bromides.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene (B28343) | 80-110 °C |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 °C |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 °C |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100-120 °C |
This table presents representative conditions and is not exhaustive. The optimal conditions may vary depending on the specific amine coupling partner.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. However, this reaction is generally not a viable pathway for this compound under standard conditions. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction.
In the case of this compound, the situation is electronically unfavorable for SNAr:
The octyloxy group at the para position is strongly electron-donating, which destabilizes the anionic intermediate required for SNAr.
The aldehyde group, while moderately electron-withdrawing, is located meta to the bromine atom and therefore offers no resonance stabilization to the intermediate that would be formed by nucleophilic attack at the carbon bearing the bromine.
Consequently, direct displacement of the bromide by common nucleophiles via an SNAr mechanism is highly unlikely. For such a reaction to be considered, it would require extremely harsh conditions or a specialized catalytic system that alters the standard mechanistic pathway, for which there is limited precedent with this specific substitution pattern.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of this compound can be converted into a Grignard reagent, transforming the electrophilic aryl halide into a potent nucleophile. This is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). rsc.org The use of THF is often crucial for the formation of Grignard reagents from less reactive aryl bromides. rsc.org
Once formed, the Grignard reagent, 4-(octyloxy)-3-formylphenylmagnesium bromide, is a powerful tool for carbon-carbon bond formation. It can react with a wide array of electrophiles. Given the presence of the aldehyde group within the same molecule, both intramolecular and intermolecular reactions are possible, depending on the reaction conditions and the presence of external electrophiles.
If no external electrophile is added, the Grignard reagent could potentially react intramolecularly, though this would lead to a strained system. More commonly, the Grignard reagent is generated in situ and then treated with an external electrophile to afford a variety of products.
The table below illustrates potential products from the reaction of the Grignard reagent derived from this compound with various electrophiles.
| Electrophile | Resulting Product Functional Group |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
| Aldehydes (e.g., Benzaldehyde) | Secondary Alcohol |
| Ketones (e.g., Acetone) | Tertiary Alcohol |
| Esters (e.g., Ethyl Acetate) | Tertiary Alcohol (after double addition) masterorganicchemistry.com |
| Dimethylformamide (DMF) | Aldehyde |
Synergistic Reactions Involving Multiple Functional Groups of this compound
The presence of both an aryl bromide and an aldehyde group on the same molecule allows for the design of synergistic reactions where both functionalities participate in a single transformation or a sequential one-pot process.
Multi-component Reactions Utilizing Both Aldehyde and Bromo Groups
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org While specific MCRs involving this compound are not extensively documented, its structure lends itself to several plausible MCR strategies.
For instance, a nickel- or palladium-catalyzed reductive coupling could involve the aryl bromide, the aldehyde, and an external coupling partner. Nickel-catalyzed additions of aryl halides to aldehydes are known to tolerate a range of functional groups. acs.org A hypothetical three-component reaction could involve the reductive coupling of the aryl bromide portion of one molecule with the aldehyde of another, potentially leading to the formation of diarylmethanol structures.
Another possibility is a palladium-catalyzed acylation reaction. It has been shown that aryl bromides can be directly acylated with aldehydes. liv.ac.uk A process could be envisioned where an external amine and the aldehyde group of this compound form an enamine in situ, which then participates in a Heck-type coupling with the aryl bromide of another molecule.
Cascade Reactions Incorporating this compound
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations in which the product of the first reaction becomes the substrate for the next. The bifunctional nature of this compound makes it an excellent candidate for initiating such cascades.
A plausible cascade could be initiated by a Heck reaction at the aryl bromide position with an appropriately functionalized olefin. For example, coupling with an allylic alcohol could be followed by an intramolecular cyclization involving the aldehyde, leading to the formation of complex heterocyclic systems.
Alternatively, a Sonogashira coupling of the aryl bromide with a terminal alkyne bearing a nucleophilic group could set the stage for a subsequent intramolecular reaction. For instance, coupling with a propargyl amine could be followed by an intramolecular addition of the amine to the aldehyde, or a cyclization-isomerization sequence to generate substituted quinolines or other N-heterocycles. The aldehyde group could also be first converted to an imine, which could then participate in an intramolecular cyclization with a functional group introduced via a cross-coupling reaction at the bromo-position.
Strategic Utilization of 3 Bromo 4 Octyloxy Benzaldehyde As a Synthetic Intermediate
Precursor for Advanced Organic Electronic Materials Research
The functional groups of 3-Bromo-4-(octyloxy)benzaldehyde make it a highly suitable building block for the synthesis of molecules intended for organic electronic applications. The long octyloxy chain is crucial for ensuring solubility of these often rigid and planar molecules in organic solvents, which is a prerequisite for solution-based processing and device fabrication.
While direct polymerization of this compound is not typical, it serves as an excellent precursor for monomers that can be subsequently polymerized. The aldehyde and bromo- functionalities allow for the creation of vinyl groups and for participation in cross-coupling polymerization, respectively. A key reaction to prepare a monomer from this aldehyde is the Wittig reaction, which converts the aldehyde into a carbon-carbon double bond (alkene). This creates a stilbene-like structure, a core component of many conjugated polymers like poly(phenylene vinylene) (PPV) derivatives.
For instance, the aldehyde can be reacted with a phosphonium (B103445) ylide, such as one prepared from 4-bromobenzyltriphenylphosphonium bromide, to create a stilbene (B7821643) monomer. This monomer, now possessing two distinct bromo- groups, can undergo various cross-coupling polymerizations, such as Yamamoto or Suzuki polycondensation, to yield a fully conjugated polymer. The octyloxy side chain ensures that the resulting polymer is soluble enough for characterization and processing.
Table 1: Representative Wittig Reaction for Monomer Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
In the field of small molecule semiconductors, this compound provides a platform for building extended π-conjugated systems. The aldehyde group can be used to construct a central core through reactions like the Knoevenagel condensation, while the bromo- group allows for the extension of this core via metal-catalyzed cross-coupling reactions like the Suzuki or Stille reaction. This modular approach allows for the systematic tuning of the electronic properties (e.g., HOMO/LUMO energy levels) of the target semiconductor.
A plausible synthetic route involves a two-fold Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile, to create a dicyanovinyl-substituted benzene (B151609) ring. The bromo-substituent on this newly formed core can then be coupled with various boronic acids or stannanes to introduce different aromatic or heteroaromatic units, thereby systematically modifying the molecule's electronic and charge-transport characteristics.
Building Block for Liquid Crystalline Compounds Research
The molecular architecture of this compound, featuring a rigid phenyl ring and a flexible long-chain alkoxy group, is archetypal for the design of liquid crystalline materials. The long octyloxy chain is particularly effective at promoting the formation of mesophases by introducing molecular anisotropy and influencing intermolecular interactions.
A primary method for converting this compound into a mesogenic (liquid crystal-forming) core is through Schiff base (imine) formation. This involves a straightforward condensation reaction between the aldehyde group and the amino group of a substituted aniline (B41778). The resulting imine bond (–CH=N–) extends the rigid part of the molecule, enhancing the structural anisotropy required for liquid crystallinity. The choice of the aniline allows for further tuning of the final molecule's properties. This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency.
Table 2: Synthesis of Schiff Base Mesogens
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |
|---|---|---|---|---|
| This compound | 4-Butylaniline | Ethanol | Acetic Acid (catalytic) | N-(3-Bromo-4-(octyloxy)benzylidene)-4-butylaniline |
| This compound | 4-Cyanoaniline | Ethanol | Acetic Acid (catalytic) | 4-((3-Bromo-4-(octyloxy)benzylidene)amino)benzonitrile |
This compound can be elaborated into a mesogen that is then attached as a pendant group to a flexible polymer backbone, creating a side-chain liquid crystalline polymer (SCLCP). nih.gov These materials combine the properties of polymers (e.g., film-forming ability) with the anisotropic characteristics of liquid crystals. A common method involves modifying the aldehyde to introduce a polymerizable group or a group that can be attached to a pre-existing polymer. nih.govopenaccessjournals.com
A two-step synthetic strategy is often employed. First, the aldehyde is converted into a terminal alkene, for example, via a Wittig reaction with methylenetriphenylphosphorane. This creates a vinyl-functionalized mesogen. Second, this mesogen is grafted onto a polymer backbone, such as poly(methylhydrosiloxane), via a platinum-catalyzed hydrosilylation reaction. nih.gov This attaches the mesogenic side chains to the flexible siloxane backbone via a stable Si-C bond.
Intermediate in the Synthesis of Complex Natural Product Analogues
The reactivity of the aldehyde group makes this compound a useful intermediate for synthesizing complex heterocyclic structures that are analogues of naturally occurring compounds. Pyrimidine (B1678525) derivatives, for example, are core components of nucleic acids and many bioactive natural products. nih.govnih.gov
A powerful method for this purpose is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound. mdpi.comrltsc.edu.in By reacting this compound with barbituric acid, a pyrimidine derivative, a complex benzylidene-barbiturate structure is formed. sid.ir This product can be seen as an analogue of natural products containing a substituted pyrimidine core, with the bromo- and octyloxy- groups providing sites for further chemical modification or for tuning the molecule's biological activity and physical properties. This reaction is often catalyzed by a weak base or can be promoted by microwave irradiation. sid.ir
Table 3: Knoevenagel Condensation for Natural Product Analogue Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Solvent | Product |
|---|---|---|---|---|
| This compound | Barbituric acid | Piperidine/Acetic Acid | Ethanol | 5-(3-Bromo-4-(octyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Precursor for Advanced Pharmaceutical Scaffolds
The unique combination of functional groups in this compound makes it an important building block for the development of novel pharmaceutical agents. The aldehyde group can participate in a wide range of reactions to introduce diverse molecular fragments, while the bromo-substituent offers a handle for cross-coupling reactions to build molecular complexity. The octyloxy chain can enhance lipophilicity, which is a critical parameter for drug absorption and distribution in the body.
Synthesis of Heterocyclic Ring Systems
Heterocyclic rings are core structures in a vast number of pharmaceuticals. This compound can be effectively utilized as a starting material for the synthesis of various heterocyclic systems. One common approach involves the initial conversion of the aldehyde group into an imine, or Schiff base, which then undergoes cyclization reactions.
A relevant synthetic strategy involves the condensation reaction of an alkoxybenzaldehyde with a hydrazide to form a hydrazone Schiff base. For instance, a similar compound, 3-(octyloxy)benzaldehyde, has been synthesized by the Williamson etherification of 3-hydroxybenzaldehyde (B18108) with 1-bromooctane (B94149) in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in ethanol. analis.com.my The resulting 3-(octyloxy)benzaldehyde can then be reacted with a salicylhydrazide to yield a hydrazone Schiff base, which is a type of heterocyclic derivative. analis.com.my This reaction provides a clear pathway for how this compound could be similarly employed to generate novel heterocyclic structures.
The synthesis of the necessary precursor, 3-bromo-4-hydroxybenzaldehyde (B1265673), is well-established. It is typically prepared by the bromination of 4-hydroxybenzaldehyde (B117250). prepchem.com Various methods have been developed to optimize this reaction, including using bromine in the presence of hydrogen peroxide in a chlorohydrocarbon medium at 0°C, which has been shown to improve the process and yield. google.com Another approach involves the bromination of p-hydroxybenzyl acetal (B89532) to minimize the formation of dibrominated byproducts, leading to a high yield of the desired monobrominated product.
Construction of Complex Polyfunctional Molecules
The bromine atom on the aromatic ring of this compound is a key feature that allows for the construction of complex polyfunctional molecules through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
While direct examples using this compound are not prevalent in the searched literature, the reactivity of similar bromo-aromatic compounds is well-documented. For example, Suzuki cross-coupling reactions are widely used to introduce new aryl or vinyl substituents at the position of the bromine atom. This is exemplified by the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, where a brominated aniline is coupled with various boronic acids. This demonstrates a powerful method for building molecular complexity that is directly applicable to this compound.
The aldehyde functionality can be further utilized to introduce additional complexity. For instance, it can undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or it can be a site for reductive amination to introduce substituted amino groups. These transformations, combined with the cross-coupling potential of the bromine atom, allow for a modular and highly versatile approach to synthesizing complex molecules with a wide range of functional groups and structural motifs. The synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969), an intermediate for pesticides and pharmaceuticals like flucloxacillin, highlights the industrial relevance of such substituted benzaldehydes. google.com
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Bromo 4 Octyloxy Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-Bromo-4-(octyloxy)benzaldehyde is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the long octyloxy aliphatic chain.
The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display signals for the three protons on the benzene (B151609) ring. The proton at the C-2 position (H-2), being ortho to the aldehyde and meta to the bromine, is expected to be a doublet. The proton at C-5 (H-5) is ortho to the bulky octyloxy group and will appear as a doublet. The proton at C-6 (H-6), situated between the aldehyde and the octyloxy group, will present as a doublet of doublets.
The octyloxy chain protons show characteristic signals in the upfield region. The two protons of the methylene (B1212753) group attached directly to the aromatic ring's oxygen atom (-OCH₂-) are expected as a triplet around 4.0 ppm. The other methylene groups of the chain will appear as multiplets, while the terminal methyl group (-CH₃) will be a triplet further upfield. Data from the related compound 1-bromo-4-octyloxybenzene supports the assignment of the octyloxy chain signals. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |
| H-C=O | ~9.85 | s (singlet) |
| H-2 (aromatic) | ~8.05 | d (doublet) |
| H-6 (aromatic) | ~7.75 | dd (doublet of doublets) |
| H-5 (aromatic) | ~7.00 | d (doublet) |
| -OCH₂- | ~4.05 | t (triplet) |
| -OCH₂CH ₂- | ~1.85 | m (multiplet) |
| -(CH₂)₅- | ~1.50-1.25 | m (multiplet) |
| -CH₃ | ~0.90 | t (triplet) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically around 191 ppm. rsc.org
The aromatic region will show six distinct signals for the six carbons of the benzene ring. The carbon atom bearing the bromine (C-3) is expected around 112 ppm, while the carbon attached to the octyloxy group (C-4) will be found further downfield, around 160 ppm. The carbon atoms with attached protons (C-2, C-5, C-6) and the carbon attached to the aldehyde group (C-1) will have chemical shifts characteristic of substituted benzene rings, with their exact positions influenced by the electronic effects of the substituents. chemicalbook.com The carbons of the octyloxy chain will appear in the upfield region of the spectrum (approximately 14-70 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| C =O | ~191.0 |
| C-4 (aromatic) | ~160.5 |
| C-1 (aromatic) | ~131.5 |
| C-6 (aromatic) | ~135.0 |
| C-2 (aromatic) | ~130.0 |
| C-5 (aromatic) | ~115.0 |
| C-3 (aromatic) | ~112.5 |
| -OC H₂- | ~69.5 |
| Aliphatic Carbons | ~31.8, 29.3, 29.2, 26.0, 22.7 |
| -C H₃ | ~14.1 |
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. rsc.org For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-5 with H-6) and throughout the aliphatic octyloxy chain, confirming the sequence of the methylene groups. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). google.com This allows for the direct assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon partners. For example, the aromatic proton signal at ~8.05 ppm (H-2) would correlate to the carbon signal at ~130.0 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for piecing together the molecular structure. google.com Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the aldehyde proton (~9.85 ppm) to the C-1 and C-2 aromatic carbons.
Correlations from the -OCH₂- protons (~4.05 ppm) to the C-4 aromatic carbon, confirming the ether linkage position.
Correlations from the aromatic proton H-2 to carbons C-1, C-3, and C-6, confirming its position relative to the aldehyde and bromo substituents.
Computational chemistry offers powerful tools for predicting NMR spectra, which can then be compared with experimental data to validate a proposed structure. Methods based on Density Functional Theory (DFT) are commonly used to calculate the magnetic shielding tensors for each nucleus in a molecule. These values are then converted into chemical shifts.
For a molecule like this compound, the process involves first finding the lowest energy conformation of the molecule through computational geometry optimization. Then, using a suitable level of theory and basis set, the NMR shielding constants are calculated. These theoretical predictions can be highly valuable in assigning complex spectra or distinguishing between possible isomers where experimental data alone may be ambiguous.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula.
For this compound, the molecular formula is C₁₅H₂₁BrO₂. The presence of bromine is readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two major peaks in the mass spectrum separated by two mass units (M and M+2).
The calculated monoisotopic mass of the neutral molecule is 312.0725 u. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺. HRMS would confirm the exact mass of this ion, providing definitive proof of the compound's elemental composition and distinguishing it from other potential compounds with the same nominal mass.
Table 3: Calculated Exact Masses for this compound Isotopologues
| Ion/Isotopologue | Molecular Formula | Calculated Exact Mass (m/z) |
| [M(⁷⁹Br)+H]⁺ | C₁₅H₂₂⁷⁹BrO₂⁺ | 313.0803 |
| [M(⁸¹Br)+H]⁺ | C₁₅H₂₂⁸¹BrO₂⁺ | 315.0783 |
Electrospray Ionization Mass Spectrometry (ESI-MS) Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and obtaining structural information of moderately polar organic compounds like this compound. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.
The resulting mass spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₅H₂₁BrO₂, the monoisotopic mass is approximately 312.07 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region would exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by two mass units (m/z), representing [C₁₅H₂₁⁷⁹BrO₂ + H]⁺ and [C₁₅H₂₁⁸¹BrO₂ + H]⁺.
Fragmentation Pattern Analysis Methodologies
Fragmentation in mass spectrometry provides a molecular fingerprint, offering vital clues to the compound's structure. For aromatic aldehydes, fragmentation often involves cleavages adjacent to the carbonyl group and within the ether linkage. libretexts.orgdocbrown.info
Key fragmentation pathways anticipated for this compound include:
Loss of the octyl chain: A primary fragmentation would be the cleavage of the C-O bond of the ether, leading to the loss of the C₈H₁₇ radical and formation of a stable bromohydroxybenzaldehyde cation.
Loss of the aldehyde group: Cleavage of the bond between the benzene ring and the formyl group (CHO) can result in the loss of a CHO radical (29 Da), leading to a brominated octyloxyphenyl cation. docbrown.info
Benzylic cleavage: The bond between the aromatic ring and the aldehyde group can break, resulting in a [C₆H₅CO]⁺ fragment. docbrown.info
McLafferty Rearrangement: While less common for aromatic aldehydes, this rearrangement could potentially occur within the octyloxy side chain.
An illustrative fragmentation table based on these principles is provided below.
Table 1: Predicted ESI-MS Fragmentation for this compound
| m/z (relative abundance) | Proposed Fragment Ion | Description |
| 313/315 (High) | [M+H]⁺ | Protonated molecular ion showing the characteristic bromine isotope pattern. |
| 201/203 (Moderate) | [M - C₈H₁₆]⁺ | Loss of the octene molecule via cleavage of the ether linkage. |
| 199/201 (Moderate) | [M - C₈H₁₇]⁺ | Loss of the octyl radical. |
| 284/286 (Low) | [M - CHO]⁺ | Loss of the formyl radical from the molecular ion. docbrown.info |
| 77 (Low) | [C₆H₅]⁺ | Phenyl cation resulting from cleavage of ring substituents. docbrown.info |
Infrared (IR) and Raman Spectroscopy Methodologies
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. bohrium.com
Analysis of Characteristic Functional Group Vibrations
The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional moieties:
Aldehyde C-H Stretch: Aromatic aldehydes typically show two characteristic, medium-intensity C-H stretching bands near 2850-2700 cm⁻¹. vscht.czspectroscopyonline.com The presence of two bands can sometimes be attributed to Fermi resonance. spectroscopyonline.com
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the C=O stretch. In aromatic aldehydes, conjugation with the benzene ring lowers the frequency to the 1710-1685 cm⁻¹ range. pressbooks.pubresearchgate.net
Aromatic C=C Stretches: The benzene ring will exhibit several bands in the 1600-1450 cm⁻¹ region due to C=C bond stretching vibrations. docbrown.info
C-O-C (Ether) Stretch: The aryl-alkyl ether linkage will produce strong C-O stretching bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Aliphatic C-H Stretches: The octyloxy group will show strong C-H stretching vibrations in the 3000-2850 cm⁻¹ range. vscht.cz
C-Br Stretch: The carbon-bromine bond vibration is expected to appear as a single absorption in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.
Vibrational Spectroscopic Approaches for Structural Confirmation
While IR spectroscopy is excellent for identifying polar functional groups like C=O, Raman spectroscopy provides complementary information, particularly for non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for confirming the aromatic C=C and aliphatic C-C bond vibrations. The combination of both IR and Raman spectra provides a more complete vibrational profile, allowing for unambiguous structural confirmation. bohrium.comresearchgate.net
Table 2: Expected Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aldehyde C-H | Stretch | 2850-2820, 2750-2720 (Medium) spectroscopyonline.comoptica.org | 2850-2820, 2750-2720 (Medium) |
| Carbonyl C=O | Stretch | 1710-1685 (Strong) pressbooks.pub | 1710-1685 (Medium) |
| Aromatic C=C | Stretch | ~1600, ~1580, ~1500 (Medium-Weak) vscht.cz | ~1600, ~1580 (Strong) |
| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1275-1200 (Strong) | 1275-1200 (Weak) |
| Aliphatic C-H | Stretch | 2960-2850 (Strong) vscht.cz | 2960-2850 (Strong) |
| Aromatic C-H | Out-of-plane bend | 900-675 (Strong) | Weak |
| C-Br | Stretch | 600-500 (Medium) | 600-500 (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Octyloxy Benzaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, providing a powerful lens through which to examine the electronic structure and intrinsic properties of molecules. For 3-Bromo-4-(octyloxy)benzaldehyde, these methods unravel the distribution of electrons and energy levels, which are critical determinants of its chemical behavior.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has emerged as a leading computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry of this compound, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a static, time-averaged picture of the molecule's most stable three-dimensional arrangement.
From the optimized geometry, a wealth of electronic properties can be derived. The molecular electrostatic potential (MEP) map, for instance, is a valuable tool for visualizing the charge distribution on the molecular surface. The MEP for this compound would highlight regions of negative potential, typically associated with electronegative atoms like oxygen and bromine, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential would suggest locations prone to nucleophilic attack.
Table 1: Calculated Ground State Properties of this compound (Hypothetical DFT Data)
| Property | Value | Unit |
| Total Energy | -2850.1234 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| Electronegativity (χ) | 4.12 | eV |
| Chemical Hardness (η) | 2.56 | eV |
| Chemical Softness (S) | 0.39 | eV⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT studies on this compound were not found in the public domain.
Ab Initio Methods for High-Accuracy Calculations
While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can offer even higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of approaches to more accurately account for electron correlation.
For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the geometric parameters and electronic properties obtained from DFT. These methods are computationally more demanding and are often used to benchmark the results of less expensive methods or for systems where high precision is paramount. They can provide a more detailed and accurate picture of the electron distribution and interactions within the molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide significant insights into a molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the octyloxy group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be centered on the electron-withdrawing aldehyde group and the carbon-bromine bond, suggesting these as the regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive.
Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.68 |
| LUMO | -1.56 |
| HOMO-LUMO Gap | 5.12 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific FMO analyses on this compound were not found in the public domain.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static view of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, modeling the movement of atoms and molecules over time. This approach is invaluable for understanding the conformational flexibility and the influence of the surrounding environment on molecular behavior.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to model the specific interactions between this compound and the surrounding solvent.
These simulations can reveal how the solvent influences the conformational preferences of the molecule, for instance, by stabilizing certain conformers through hydrogen bonding or dipole-dipole interactions. Furthermore, the solvation shell around the molecule can be characterized, providing insights into how the solvent mediates its reactivity and other properties. The study of solvent effects is critical for bridging the gap between theoretical calculations in the gas phase and the reality of chemical processes that typically occur in solution.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, primarily rooted in quantum mechanics, serve as powerful tools for predicting the spectroscopic parameters of molecules like this compound. These computational approaches allow for the simulation of spectra, which can aid in the interpretation of experimental data and provide insights into the molecule's electronic structure and geometry. Density Functional Theory (DFT) is a particularly prominent method for these calculations, offering a balance between accuracy and computational cost.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational chemistry enables the a priori prediction of NMR chemical shifts (δ) and coupling constants. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT.
The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following this, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. These shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).
The accuracy of these predictions is highly dependent on the chosen theoretical level (functional and basis set) and the proper treatment of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). While specific computational studies on this compound are not prevalent in the literature, predictions can be made based on these established methodologies. Challenges in accurately predicting shifts can arise, particularly for complex molecules, and may require high-level computational approaches and careful benchmarking against experimental data for related structures nih.govresearchgate.net.
Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, based on typical chemical shifts for substituted benzaldehydes and ethers. Actual computed values would require a specific DFT calculation.)
| Atom Position (see figure) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 (CHO) | 190.5 | 9.85 |
| 2 (C-CHO) | 131.0 | - |
| 3 (C-Br) | 112.8 | - |
| 4 (C-O) | 160.2 | - |
| 5 (CH) | 115.5 | 7.30 |
| 6 (CH) | 134.5 | 8.05 |
| 7 (CH) | 129.8 | 7.80 |
| 8 (O-CH₂) | 70.1 | 4.10 |
| 9 (CH₂) | 31.8 | 1.85 |
| 10 (CH₂) | 29.3 | 1.45 |
| 11 (CH₂) | 29.2 | 1.30 |
| 12 (CH₂) | 26.0 | 1.30 |
| 13 (CH₂) | 22.7 | 1.30 |
| 14 (CH₂) | 14.1 | 0.90 |

Vibrational Frequency Calculations for IR and Raman
Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes and their corresponding frequencies can be obtained. These calculations are typically performed using DFT methods. cardiff.ac.uk
For this compound, computational analysis would yield frequencies corresponding to specific atomic motions, such as:
C=O stretch of the aldehyde group, typically a strong IR absorption.
Aromatic C-H and C=C stretching modes.
Aliphatic C-H stretching and bending modes of the octyloxy chain.
C-O stretching of the ether linkage.
C-Br stretching , which occurs at lower frequencies.
Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov Studies on related molecules like 3-bromoanisole and other substituted benzaldehydes have shown that DFT calculations can reliably predict vibrational spectra and aid in the assignment of experimental bands. nih.govresearchgate.net
Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound (Note: These are representative values based on calculations for analogous molecules. nih.govresearchgate.net Specific frequencies require dedicated computation.)
| Calculated Frequency (cm⁻¹) (Scaled) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2955, 2870 | Strong | Aliphatic C-H stretch (octyl) |
| ~2750 | Weak | Aldehyde C-H stretch |
| ~1695 | Very Strong | Aldehyde C=O stretch |
| ~1590, 1480 | Strong | Aromatic C=C stretch |
| ~1260 | Strong | Aryl-O stretch (ether) |
| ~1170 | Medium | In-plane C-H bend |
| ~1020 | Medium | Alkyl-O stretch (ether) |
| ~650 | Medium | C-Br stretch |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides profound insights into chemical reactivity by mapping the potential energy surface of a reaction. This allows for the elucidation of reaction mechanisms, identification of transient intermediates, and characterization of transition states, which are often inaccessible through experimental means alone.
Theoretical Elucidation of Aldehyde Reaction Pathways
The aldehyde functional group in this compound is a primary site for chemical reactions, most notably nucleophilic addition to the carbonyl carbon. Theoretical studies on benzaldehyde (B42025) and its derivatives have extensively modeled these pathways. nih.gov
Using DFT, the reaction coordinate for a process, such as the formation of a hemiaminal or Schiff base from an amine, can be calculated. nih.govresearchgate.net These calculations identify the transition state (TS), which is a first-order saddle point on the potential energy surface. Key findings from such studies on related aldehydes include:
Identification of Transition States: For the reaction of benzaldehyde with an amine, transition states corresponding to the initial nucleophilic attack, internal rearrangements, and the final dehydration step to form an imine have been characterized. nih.govresearchgate.netcanterbury.ac.uk
Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. Substituents on the benzene (B151609) ring can significantly alter these barriers.
Solvent Effects: Computational models can incorporate the effect of solvents, which is crucial as solvation can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway and kinetics. nih.gov
Computational Analysis of Bromine Reactivity
The bromine atom on the aromatic ring is another key reactive site, particularly for substitution reactions. Computational methods are used to understand the regioselectivity and kinetics of reactions involving this halogen. For instance, in electrophilic aromatic substitution, theoretical calculations can predict the most likely position of attack by an incoming electrophile.
Although the bromine atom is a deactivating group, the para-octyloxy group is a strong activating group, directing electrophiles to the ortho and para positions. Since the position para to the octyloxy group is occupied by the aldehyde, electrophilic attack would be directed to the positions ortho to the octyloxy group (positions 3 and 5). Position 3 is already substituted with bromine. Computational studies on electrophilic aromatic bromination of substituted benzenes show that the stability of the intermediate arenium ion (Wheland intermediate) is a key factor in determining the reaction outcome. nih.govresearchgate.net Ab initio and DFT calculations can accurately model the energies of these intermediates for different substitution patterns, explaining the observed regioselectivity. nih.gov Recent computational work even suggests that the classic textbook mechanism for electrophilic bromination may be more complex, potentially following an addition-elimination pathway. chemistryworld.com
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of compounds with their reactivity or biological activity. amazonaws.com These models are built on the principle that the properties of a molecule are a function of its structural and electronic features.
For a series of related compounds, including this compound, a QSAR model for a specific reaction would be developed as follows:
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity (e.g., reaction rate constant). researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
QSAR models can provide valuable insights into the factors governing reactivity and can be used to predict the reactivity of new, unsynthesized compounds. amazonaws.commdpi.com
Table 3: Examples of Molecular Descriptors Used in QSAR Modeling for Benzaldehyde Derivatives
| Descriptor Class | Example Descriptors | Description |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describe the electronic distribution and frontier molecular orbitals. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Quantify the size and shape of the molecule. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Describe the atomic connectivity and branching of the molecule. |
| Thermodynamic | Heat of Formation, Hydration Energy | Relate to the stability and solvation properties of the molecule. |
Conclusion and Future Research Perspectives on 3 Bromo 4 Octyloxy Benzaldehyde
Summary of Key Academic Contributions and Findings
While direct research exclusively focused on 3-Bromo-4-(octyloxy)benzaldehyde is limited, significant academic contributions can be inferred from studies on analogous compounds. The synthesis of similar 4-alkoxybenzaldehydes typically involves the alkylation of the corresponding 4-hydroxybenzaldehyde (B117250). nih.gov For this compound, a probable synthetic route would involve the bromination of 4-hydroxybenzaldehyde, followed by the etherification of the hydroxyl group with an octyl halide. The synthesis of related compounds like 3-bromo-4-isobutyloxyphenyl carbothioamide has been achieved through a three-step process involving bromination, oxyalkylation, and thioamidation, starting from 4-hydroxybenzonitrile.
The primary area of academic interest for molecules like this compound lies in the field of liquid crystals. The presence of a long alkoxy chain often induces mesomorphic behavior. Studies on a variety of compounds with octyloxy terminal groups have demonstrated the formation of liquid crystalline phases. nih.govmdpi.com For instance, research on 4-(octyloxy)benzoic acid has shown that it forms hydrogen-bonded liquid crystalline structures. researchgate.net Furthermore, a new series of liquid crystalline compounds, 3-[4-(4′-Alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines, showed that the member with an octyloxy chain (m=8) exhibits a monotropic nematic mesophase. researchgate.net These findings strongly suggest that this compound is a candidate for exhibiting liquid crystalline properties, a key finding that underpins its potential applications.
The characterization of such compounds typically involves a suite of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would be used to identify the functional groups, such as the aldehyde (C=O stretch) and the ether (C-O-C stretch). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise molecular structure. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are standard methods to determine the presence and nature of liquid crystalline phases and their transition temperatures. nih.gov
Identification of Unexplored Research Avenues
Despite the foundational knowledge from related compounds, several research avenues for this compound remain largely unexplored.
Detailed Phase Behavior and Characterization: A comprehensive study of the liquid crystalline behavior of pure this compound is a primary research gap. This would involve a detailed investigation of its phase transitions, identifying the specific types of mesophases (e.g., nematic, smectic), and determining the corresponding transition temperatures and enthalpies.
Binary and Ternary Liquid Crystal Mixtures: The effect of incorporating this compound into liquid crystal mixtures is an important and unexplored area. Investigating how its addition influences the mesophase range, transition temperatures, and electro-optical properties of host liquid crystal systems could lead to the development of new functional materials.
Influence of the Bromo Substituent: A systematic study on the influence of the bromine atom on the mesomorphic and electronic properties is needed. Comparative studies with its non-brominated counterpart, 4-(octyloxy)benzaldehyde, and other halogenated derivatives would provide valuable insights into structure-property relationships.
Derivatization and Polymerization: The aldehyde functional group offers a reactive site for further chemical modifications. The synthesis of Schiff bases, chalcones, or other derivatives from this compound could lead to new classes of liquid crystals with potentially enhanced properties. Furthermore, its incorporation as a monomer into liquid crystalline polymers is a promising but unexplored field.
Computational and Theoretical Studies: There is a lack of theoretical studies on the molecular geometry, electronic structure, and intermolecular interactions of this compound. Density functional theory (DFT) calculations could provide valuable insights into its molecular properties and help in predicting its behavior in different environments.
Prospective Methodological Advancements in this compound Studies
Future research on this compound would benefit from the application of advanced and innovative methodologies.
Advanced Spectroscopic Techniques: The use of two-dimensional (2D) NMR techniques, such as COSY and HSQC, would provide a more detailed and unambiguous assignment of all proton and carbon signals in the molecule and its derivatives.
Synchrotron X-ray Diffraction: For a definitive characterization of the liquid crystalline phases, high-resolution synchrotron X-ray diffraction studies at various temperatures would be invaluable. This would allow for the precise determination of the structural parameters of the mesophases.
Dielectric Spectroscopy: To assess its potential for applications in display technologies, dielectric spectroscopy should be employed to measure the dielectric anisotropy and relaxation behavior of this compound in its liquid crystalline phase.
Inverse Gas Chromatography (IGC): This technique could be utilized to study the surface properties and thermodynamic interactions of this compound in its stationary phase, providing data on its potential use in separation science. nih.gov
Microscopy and Imaging Advancements: The use of advanced microscopy techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), could provide nanoscale visualization of the molecular ordering and self-assembly of this compound on different substrates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-4-(octyloxy)benzaldehyde, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves bromination of a phenolic precursor followed by alkylation of the hydroxyl group. For example:
Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to introduce bromine at the meta position relative to the aldehyde group .
Alkylation : React the intermediate with 1-bromooctane under basic conditions (e.g., K₂CO₃ in acetone) at reflux (60–80°C) for 12–24 hours to form the octyloxy ether .
- Optimization : Yield improves with controlled stoichiometry (1:1.2 molar ratio of phenol to alkyl bromide) and inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H NMR : Expect signals at δ 9.8–10.0 ppm (aldehyde proton), δ 4.0–4.2 ppm (octyloxy –OCH₂–), and δ 6.8–7.8 ppm (aromatic protons). The bromine atom causes deshielding of adjacent protons .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 298 (C₁₅H₂₁BrO₂⁺) with fragmentation patterns confirming the octyloxy chain and bromine .
Q. What purification methods are effective for isolating this compound?
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (8:2) to remove unreacted alkyl bromide and phenolic byproducts .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals (≥98% by HPLC) .
Advanced Research Questions
Q. How does the octyloxy substituent influence reactivity in palladium-catalyzed cross-coupling reactions?
- Steric Effects : The long alkyl chain reduces accessibility of the bromine atom for Suzuki-Miyaura coupling, requiring bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .
- Electronic Effects : The electron-donating octyloxy group deactivates the aromatic ring, slowing oxidative addition of Pd(0) to the C–Br bond. Use electron-deficient aryl boronic acids to compensate .
Q. What biological targets or mechanisms are associated with this compound derivatives?
- Antimicrobial Activity : Analogues with nitro or trifluoromethyl groups show inhibition zones >10 mm against Staphylococcus aureus at 5000 ppm, likely via disruption of membrane integrity .
- Anti-Fibrotic Effects : Derivatives inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) by suppressing Smad2/3 phosphorylation (IC₅₀ ~5 µM), making them candidates for fibrosis therapeutics .
Q. How can computational modeling resolve discrepancies in crystallographic data for this compound?
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C–Br: 1.89 Å, C–O: 1.36 Å) with experimental X-ray data to validate structural assignments .
- Molecular Packing Analysis : Simulate unit cell parameters (monoclinic P2₁/c, a = 14.275 Å, b = 11.791 Å) to identify hydrogen-bonding interactions affecting crystallization .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
